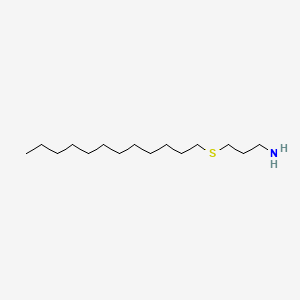
1-Propanamine, 3-(dodecylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dodecylthio)propylamine: is an organic compound with the molecular formula C15H33NS . It is a member of the amine family, characterized by the presence of a long dodecyl (C12H25) chain attached to a propylamine group via a sulfur atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Thiol-Ene Reaction: One common method for synthesizing 3-(Dodecylthio)propylamine involves the thiol-ene reaction. This reaction typically involves the addition of a thiol group to an alkene. In this case, dodecanethiol (C12H25SH) reacts with allylamine (C3H5NH2) under UV light or radical initiators to form 3-(Dodecylthio)propylamine.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of a halogenated propylamine with dodecanethiol.
Industrial Production Methods: Industrial production of 3-(Dodecylthio)propylamine may involve large-scale thiol-ene reactions or nucleophilic substitution reactions, optimized for high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired product specifications .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-(Dodecylthio)propylamine can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the thioether form. Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: The amine group in 3-(Dodecylthio)propylamine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), peracids, mild temperatures.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), anhydrous conditions.
Substitution: Alkyl halides, bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), solvents like ethanol or acetonitrile.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thioether derivatives.
Substitution: Secondary or tertiary amines.
Applications De Recherche Scientifique
Chemistry: 3-(Dodecylthio)propylamine is used as a building block in organic synthesis.
Biology: In biological research, 3-(Dodecylthio)propylamine can be used as a surfactant or emulsifying agent due to its amphiphilic nature. It can also be employed in the modification of biomolecules, such as proteins and peptides, to enhance their solubility or stability .
Medicine: Its ability to form stable complexes with metal ions also makes it a candidate for drug delivery systems .
Industry: In the industrial sector, 3-(Dodecylthio)propylamine is used as a corrosion inhibitor, lubricant additive, and in the formulation of specialty chemicals. Its surfactant properties make it useful in the production of detergents and cleaning agents .
Mécanisme D'action
The mechanism of action of 3-(Dodecylthio)propylamine is largely dependent on its chemical structure. The amine group can interact with various molecular targets, such as enzymes and receptors, through hydrogen bonding and electrostatic interactions. The thioether group can undergo oxidation-reduction reactions, influencing the redox state of biological systems .
Molecular Targets and Pathways:
Enzymes: The amine group can act as a nucleophile, participating in enzyme-catalyzed reactions.
Receptors: The compound can bind to receptors, modulating their activity.
Redox Pathways: The thioether group can influence redox pathways by undergoing oxidation-reduction reactions.
Comparaison Avec Des Composés Similaires
3-(Dodecylthio)-1-propanol: Similar structure but with a hydroxyl group instead of an amine group.
3-(Dodecylthio)propionic acid: Contains a carboxylic acid group instead of an amine group.
Bis(3-(Dodecylthio)propyl)ether: Contains two 3-(Dodecylthio)propylamine units linked by an ether bond.
Uniqueness: 3-(Dodecylthio)propylamine is unique due to the presence of both an amine and a thioether group in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it versatile for various applications in research and industry .
Propriétés
Numéro CAS |
29873-33-4 |
|---|---|
Formule moléculaire |
C15H33NS |
Poids moléculaire |
259.5 g/mol |
Nom IUPAC |
3-dodecylsulfanylpropan-1-amine |
InChI |
InChI=1S/C15H33NS/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16/h2-16H2,1H3 |
Clé InChI |
AJJBNKUPXKYSKX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCSCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



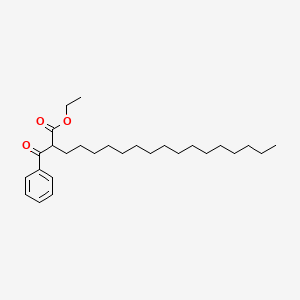
![allyl (2E)-2-(4-ethoxy-3-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11966565.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone](/img/structure/B11966571.png)
![5-(2-Methylphenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11966599.png)
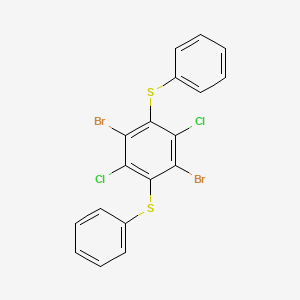

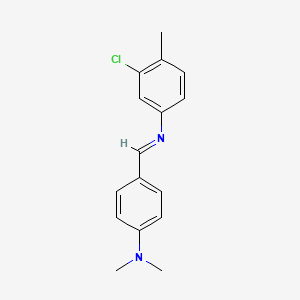

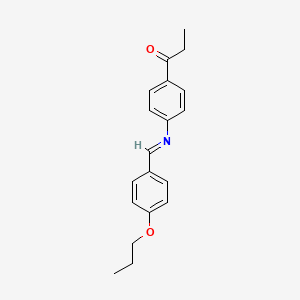
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B11966636.png)

![2-{[(2,2,2-Trichloro-1-{[(2-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid](/img/structure/B11966651.png)
![9-(4-ethylphenyl)-7-hydroxy-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B11966652.png)
